4-Chloro-5,6,7,8-tetrahydropteridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6,7,8-tetrahydropteridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-trichloropyrimidine with ethylenediamine, followed by cyclization and reduction steps to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6,7,8-tetrahydropteridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while substitution reactions can produce various substituted pteridines.
Scientific Research Applications
4-Chloro-5,6,7,8-tetrahydropteridine has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6,7,8-tetrahydropteridine involves its interaction with various molecular targets and pathways. It is known to act as an inhibitor of certain enzymes, such as nitric oxide synthase, which plays a role in the regulation of nitric oxide levels in biological systems . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and influencing downstream biological processes.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropteridine: Lacks the chlorine substituent and has different reactivity and biological activity.
2-Aminopteridin-4(3H)-one: Another pteridine derivative with distinct chemical properties and applications.
6,7-Dimethoxypteridine: Contains methoxy groups instead of chlorine, leading to different chemical behavior and uses.
Uniqueness
4-Chloro-5,6,7,8-tetrahydropteridine is unique due to its chlorine substituent, which imparts specific reactivity and biological activity. This makes it a valuable compound for research in various fields, including medicinal chemistry and enzyme inhibition studies.
Properties
IUPAC Name |
4-chloro-5,6,7,8-tetrahydropteridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4/c7-5-4-6(11-3-10-5)9-2-1-8-4/h3,8H,1-2H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQKSNJZZIASOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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